molecular formula C25H27NO7 B12031517 4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12031517
M. Wt: 453.5 g/mol
InChI Key: HVAMUKBVUHXHID-XTQSDGFTSA-N
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Description

4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C25H27NO7 This compound is notable for its unique structure, which includes an allyloxybenzoyl group, a dimethoxyphenyl group, and a hydroxy group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method starts with the preparation of the allyloxybenzoyl intermediate, which is then reacted with a dimethoxyphenyl derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Allyloxy)benzoyl]-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27NO7/c1-5-13-33-18-9-6-16(7-10-18)23(27)21-22(26(12-14-30-2)25(29)24(21)28)17-8-11-19(31-3)20(15-17)32-4/h5-11,15,22,27H,1,12-14H2,2-4H3/b23-21+

InChI Key

HVAMUKBVUHXHID-XTQSDGFTSA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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